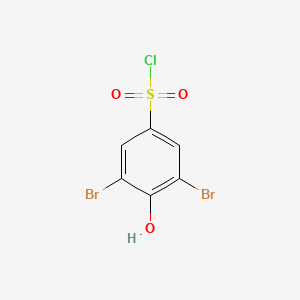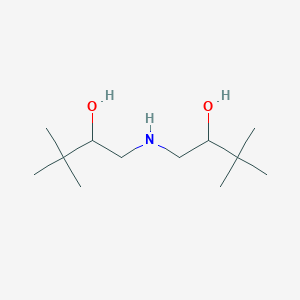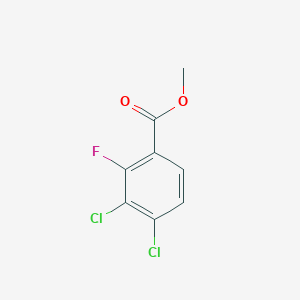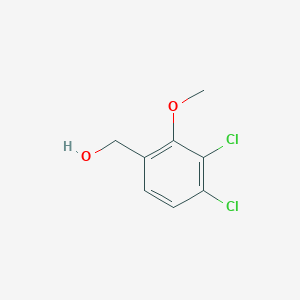
4-Bromo-2-chloro-6-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-chloro-6-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrClO and a molecular weight of 233.49 .
Synthesis Analysis
The synthesis of similar compounds typically involves bromination and chlorination reactions . For instance, 4-bromobenzaldehyde can be synthesized from 4-bromotoluene through a two-step process involving free radical bromination followed by hydrolysis .Molecular Structure Analysis
The InChI code for this compound is1S/C8H6BrClO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-4H,1H3 . This indicates that the compound has a benzene ring with bromine, chlorine, and a methyl group attached to it. Physical And Chemical Properties Analysis
This compound is a solid substance with a storage temperature of 2-8°C .科学研究应用
4-BCM has a wide range of applications in scientific research. It has been used in the synthesis of various dyes and pharmaceuticals, as well as in the synthesis of organic compounds. It has also been used in the synthesis of organic catalysts, and as a precursor in the synthesis of organic polymers. Additionally, 4-BCM has been used in the synthesis of a variety of organometallic compounds, and as a reagent in the synthesis of various other organic compounds.
作用机制
The mechanism of action of 4-BCM is based on its ability to act as an intermediate in a variety of reactions. Its unique structure enables it to react with other organic compounds, such as amines and alcohols, to form various products. The reaction typically proceeds through a nucleophilic substitution mechanism, in which the 4-BCM molecule acts as a nucleophile, attacking the electrophilic carbon atom of the other molecule. This reaction typically yields a mixture of the desired product and some by-products, which can be separated through chromatographic techniques.
Biochemical and Physiological Effects
Due to its wide range of applications, 4-BCM has been studied extensively in terms of its biochemical and physiological effects. Studies have shown that 4-BCM is not toxic to humans, and is not known to have any adverse effects. However, some studies have suggested that 4-BCM may be a mild irritant to the eyes and skin, and should be handled with care.
实验室实验的优点和局限性
4-BCM has several advantages for use in laboratory experiments, including its low cost, availability, and ease of use. Additionally, its unique structure enables it to act as a versatile intermediate in a variety of reactions, making it a valuable reagent for organic synthesis. However, 4-BCM also has some limitations, as it is prone to oxidation and hydrolysis, and can be difficult to separate from its by-products.
未来方向
Given its wide range of applications, there are a number of potential future directions for 4-BCM research. These include further investigation of its biochemical and physiological effects, as well as its potential toxicity. Additionally, further research could be conducted into its potential applications in the production of pharmaceuticals and other organic compounds. Further research could also be conducted into its potential use as a catalyst in organic synthesis, as well as its potential use as a reagent in the synthesis of organometallic compounds. Additionally, research could be conducted into the development of more efficient methods for its synthesis and purification.
合成方法
4-BCM is typically synthesized through the reaction of 4-bromobenzaldehyde and 2-chloro-6-methylbenzene. This is accomplished by combining the two compounds in an appropriate solvent and then heating the mixture to a temperature of between 100-150°C. The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid, and the reaction proceeds through a nucleophilic substitution mechanism. The reaction typically yields a mixture of the desired product and some by-products, which can be separated through chromatographic techniques.
安全和危害
属性
IUPAC Name |
4-bromo-2-chloro-6-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYYRDHERVHEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4](/img/structure/B6353629.png)
![4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353636.png)

![4-Fluoro-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353646.png)





